CBR-3465

Mycobacterium tuberculosis NDH-2 inhibition Antimycobacterial potency

Overcoming low-potency leads that fail in combination screens? CBR-3465 is a validated chemical probe targeting Mtb type II NADH dehydrogenase (NDH-2). - **Potency**: MIC = 0.16 μM against Mtb, superior to many analogs. - **Selectivity**: No human NDH-2 homolog; minimizes cytotoxicity false-positives. - **Application**: Ideal for high-throughput synergy screens (e.g., bedaquiline) and SAR studies with CBR-6672. Reliable supply for respiratory chain dissection and redox balance assays.

Molecular Formula C16H18FN3O2S
Molecular Weight 335.4 g/mol
Cat. No. B12413461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBR-3465
Molecular FormulaC16H18FN3O2S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CSC2=NC3=C(C(=CC=C3)F)C(=O)N2
InChIInChI=1S/C16H18FN3O2S/c17-11-7-4-8-12-14(11)15(22)20-16(19-12)23-9-13(21)18-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,21)(H,19,20,22)
InChIKeyHBPSYXBVWOLSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBR-3465: Potent, Selective Mtb NDH-2 Inhibitor


CBR-3465 (CAS No. 2225883-59-8) is a small molecule inhibitor that specifically targets the type II NADH dehydrogenase (NDH-2) of Mycobacterium tuberculosis (Mtb), a key enzyme in the bacterial respiratory chain . It exhibits potent in vitro antimycobacterial activity, with a reported minimum inhibitory concentration (MIC) of 0.16 μM against Mtb . NDH-2 is a validated drug target because it is essential for Mtb's energy production but is absent from the mammalian genome, offering a high potential for selective toxicity [1].

Target
Mtb type II NADH dehydrogenase (NDH-2)
Workflow
Mtb respiratory chain inhibition studies
Key context
Mammalian-genome-absent target supports selectivity review

Why CBR-3465 Cannot Be Substituted by In-Class Inhibitors


Generic substitution among type II NADH dehydrogenase (NDH-2) inhibitors is not scientifically sound due to significant variations in scaffold chemistry that drive differential in vitro potency, target binding kinetics, and potentially distinct selectivity profiles against Mtb's two homologous Ndh-2 enzymes (Ndh and NdhA) [1]. While all compounds in this class share the same primary target, quantitative differences in their MIC values and their respective chemical structures can profoundly impact their utility in specific experimental contexts, such as combination studies or resistance mechanism elucidation [2].

Scaffold-dependent potency
Different NDH-2 inhibitor chemotypes may show significant MIC shifts that alter assay interpretation.
Ndh/NdhA isoform selectivity
Differential engagement of Mtb's two NDH-2 homologs can change respiratory inhibition profiles.
Combination-study context
Inhibitor-specific target binding kinetics may influence synergy readouts and resistance mechanism conclusions.

CBR-3465 Differentiation Against Key NDH-2 Inhibitors


Superior Antimycobacterial Potency vs. NADH-IN-3

In direct comparison with the NDH-2 inhibitor NADH-IN-3 (Compound C4-1), CBR-3465 exhibits a dramatically lower minimum inhibitory concentration (MIC) against Mtb. CBR-3465's MIC is 0.16 μM , whereas NADH-IN-3 has a reported MIC of 13.042 μM . This represents an 81.5-fold increase in in vitro potency for CBR-3465 under comparable assay conditions.

MIC vs NADH-IN-3
Reported
0.16 µM vs 13.042 µM
Supports NDH-2 inhibition potency comparison
Data to verify, cross-study comparable
Mycobacterium tuberculosis NDH-2 inhibition Antimycobacterial potency

Subtle Potency Difference vs. Analog CBR-6672

Within the CBR series of NDH-2 inhibitors, CBR-3465 and CBR-6672 represent closely related chemical scaffolds. CBR-3465 has a reported MIC of 0.16 μM against Mtb , while CBR-6672 has a slightly more potent MIC of 0.14 μM . This 1.14-fold difference (0.02 μM absolute difference) suggests that while both are highly potent, subtle structural variations can influence their interaction with the target enzyme.

MIC vs CBR-6672
Reported
0.16 µM vs 0.14 µM
Supports SAR-focused NDH-2 binding analysis
Subtle difference, cross-study comparable
Mycobacterium tuberculosis NDH-2 inhibition Structure-Activity Relationship

Selectivity Advantage from Absent Human Target

The molecular target of CBR-3465, type II NADH dehydrogenase (NDH-2), is a key component of the mycobacterial respiratory chain but is completely absent from the human genome [1]. While not a direct comparator to other compounds, this class-level feature is a crucial differentiator for CBR-3465 compared to anti-TB drugs that target more conserved pathways (e.g., RNA polymerase or cell wall synthesis), where human homologs may lead to off-target effects [2].

Target selectivity
Class-level inference
NDH-2 absent in human genome
Supports target-specific interpretation in cell assays
Class-level attribute, requires assay-specific validation
Mycobacterium tuberculosis NDH-2 inhibition Selectivity

Recommended Research Applications for CBR-3465


HTS for Synergistic Anti-TB Drug Combinations

Due to its exceptional potency (MIC of 0.16 μM) and high target selectivity [1], CBR-3465 is an ideal chemical probe for high-throughput combination screens. Its use at low nanomolar concentrations minimizes solvent interference and off-target activity, enabling robust identification of synergistic partners with standard-of-care drugs like bedaquiline or clofazimine.

NDH-2 SAR and Resistance Mechanism Studies

The subtle potency difference between CBR-3465 (0.16 μM) and its analog CBR-6672 (0.14 μM) makes CBR-3465 a valuable tool for detailed SAR studies. Comparative analysis with these two compounds can help map the NDH-2 binding pocket and characterize resistance mutations that differentially affect the two scaffolds.

In Vitro Studies of Mtb Energetics and Respiration

CBR-3465's specific inhibition of the NDH-2 enzyme allows for precise dissection of the mycobacterial electron transport chain. Researchers can use CBR-3465 to block electron entry via NDH-2 and study compensatory pathways, effects on ATP synthesis, and changes in the NADH/NAD+ redox balance in a controlled manner [1].

Selective Control for Target Validation Assays

The absence of the NDH-2 target in human cells [1] positions CBR-3465 as a highly selective tool compound. In cell-based assays involving both Mtb and host cells, CBR-3465 can be used to confirm that observed antibacterial effects are due to specific NDH-2 inhibition rather than general cytotoxicity, a common pitfall with less selective agents.

Application
Selection Property
Validation Focus
Combination screening with front-line TB agents
High NDH-2 inhibition potency context
Synergy assay endpoints, solvent artifact control
NDH-2 SAR and resistance studies
Subtle potency variation among analogs
Binding pocket mapping, resistance mutation profiling
Mtb respiratory chain energetics
NDH-2-specific electron transport block
ATP synthesis, NADH/NAD+ redox balance readouts
Target validation in Mtb–host cell models
Mammalian-genome-absent target context
Specific NDH-2 inhibition verification, cytotoxicity exclusion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBR-3465

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.